TETRAHIDROPAPAVERINA

Descripción general

Descripción

Tetrahydropapaverina es un alcaloide bencilisoquinolínico derivado de la planta de amapola del opio, Papaver somniferum. Es un precursor en la biosíntesis de la papaverina, un vasodilatador bien conocido utilizado en tratamientos médicos. La propia tetrahydropapaverina desempeña un papel significativo en la producción de relajantes musculares como el atracurio y el cisatracurio .

Aplicaciones Científicas De Investigación

La tetrahydropapaverina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de varios alcaloides y relajantes musculares.

Biología: Sirve como compuesto modelo para estudiar la biosíntesis de alcaloides bencilisoquinolínicos.

Medicina: Es un intermedio clave en la producción de relajantes musculares como el atracurio y el cisatracurio.

Mecanismo De Acción

La tetrahydropapaverina ejerce sus efectos principalmente a través de su papel como precursor en la biosíntesis de la papaverina. La papaverina inhibe las enzimas fosfodiesterasas, lo que conduce a un aumento de los niveles de monofosfato cíclico de adenosina (AMPc) y monofosfato cíclico de guanosina (GMPc) en los músculos lisos. Esto da como resultado la vasodilatación y la relajación de los músculos lisos .

Compuestos similares:

Papaverina: Un derivado directo de la tetrahydropapaverina, utilizado como vasodilatador.

Noscapina: Otro alcaloide bencilisoquinolínico con propiedades antitusivas.

Codeína: Un alcaloide con propiedades analgésicas.

Singularidad: La tetrahydropapaverina es única por su papel como precursor en la síntesis tanto de la papaverina como de relajantes musculares como el atracurio y el cisatracurio. Su capacidad de experimentar diversas reacciones químicas y su amplia gama de aplicaciones en diferentes campos la convierten en un compuesto valioso tanto en la investigación como en la industria .

Análisis Bioquímico

Biochemical Properties

Tetrahydropapaverine plays a role in various biochemical reactions. It is produced through heterologous expression of two enzyme variants with activity on nonnative substrates . Through protein engineering, a variant of N-methylcoclaurine hydroxylase with activity on coclaurine has been developed, enabling de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9- -methyl- transferase capable of -methylating 1-benzylisoquinoline alkaloids at the 30 position has been developed, enabling de novo Tetrahydropapaverine biosynthesis .

Cellular Effects

It is known that metabolic engineering advances have enabled the production of natural products through heterologous expression of pathway enzymes in yeast .

Molecular Mechanism

The molecular mechanism of Tetrahydropapaverine involves its interaction with various enzymes. For instance, it interacts with N-methylcoclaurine hydroxylase and scoulerine 9- -methyl- transferase . These interactions enable the de novo biosynthesis of Tetrahydropapaverine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrahydropapaverine change over time. For example, strain engineering increased the concentration of biosynthesized Tetrahydropapaverine 600-fold to 121 µg/L .

Metabolic Pathways

Tetrahydropapaverine is involved in several metabolic pathways. It is produced through the heterologous expression of two enzyme variants with activity on nonnative substrates .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tetrahydropapaverina se puede sintetizar mediante varios métodos. Un enfoque común implica la bromación de un compuesto precursor utilizando N-bromosuccinimida en un disolvente orgánico. Este método se caracteriza por su alto rendimiento de reacción, su sencilla operación y sus suaves condiciones de reacción .

Métodos de producción industrial: En entornos industriales, la tetrahydropapaverina se produce a menudo mediante la deshidrogenación selectiva de la 1,2,3,4-tetrahydropapaverina utilizando azufre elemental como reactivo. El proceso consiste en refluir el compuesto en presencia de un disolvente y azufre, seguido de acidificación, extracción y cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La tetrahydropapaverina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse a papaverina utilizando peróxido de hidrógeno como agente oxidante.

Sustitución: Puede participar en reacciones de sustitución, como la reacción de bromación mencionada anteriormente.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en una condición de pH y temperatura optimizada.

Sustitución: N-bromosuccinimida en un disolvente orgánico.

Productos principales:

Oxidación: Papaverina.

Sustitución: Derivados bromados de tetrahydropapaverina.

Comparación Con Compuestos Similares

Papaverine: A direct derivative of tetrahydropapaverine, used as a vasodilator.

Noscapine: Another benzylisoquinoline alkaloid with antitussive properties.

Codeine: An alkaloid with analgesic properties.

Uniqueness: Tetrahydropapaverine is unique due to its role as a precursor in the synthesis of both papaverine and muscle relaxants like atracurium and cisatracurium. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Actividad Biológica

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (abbreviated as DM-TIQ) is a compound of interest due to its potential pharmacological properties. This tetrahydroisoquinoline derivative has been studied for its biological activity, particularly in the context of cancer treatment and cardiovascular effects. This article aims to provide a comprehensive overview of the biological activities associated with DM-TIQ, including synthesis methods, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- CAS Number : 54417-53-7

- Molecular Formula : C20H26ClNO4

- Molecular Weight : 379.89 g/mol

The compound features a complex structure characterized by a tetrahydroisoquinoline core with methoxy substituents that contribute to its biological properties.

Synthesis

The synthesis of DM-TIQ has been explored in various studies. A notable method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines under controlled conditions to yield the desired tetrahydroisoquinoline structure. This synthetic approach allows for modifications that can enhance the biological activity of the resulting compounds.

Anticancer Activity

Research indicates that DM-TIQ exhibits significant anticancer properties. A study synthesized a series of derivatives based on DM-TIQ and evaluated their cytotoxic effects against K562 cell lines (a human chronic myeloid leukemia cell line). The derivatives showed varying levels of activity:

| Compound | IC50 (μM) | Activity Comparison |

|---|---|---|

| DM-TIQ | 0.96 | Comparable to verapamil |

| Derivative 6e | 0.66 | More potent than verapamil |

| Derivative 6h | 0.65 | More potent than verapamil |

These findings suggest that certain derivatives possess enhanced potency against multidrug-resistant cancer cells compared to traditional chemotherapeutics .

Cardiovascular Effects

DM-TIQ has also been investigated for its cardiovascular effects. A conjugate of DM-TIQ with dihydroquercetin (DHQ-11) demonstrated both positive inotropic and vasorelaxant effects in rat models. The study revealed:

- Positive Inotropic Effect : DHQ-11 significantly increased the contractile force of isolated rat papillary muscles.

- Vasorelaxation : The compound relaxed aortic rings pre-contracted with phenylephrine and high KCl concentrations.

The vasorelaxant effect was attributed to both endothelium-dependent and independent mechanisms involving potassium channels and calcium signaling pathways .

Case Studies

- Cytotoxicity in Cancer Cells : A series of derivatives were tested for cytotoxicity using the MTT assay in K562 cells. The results showed that while most derivatives had low cytotoxic activity individually, some exhibited significant anticancer properties when combined with other agents .

- Inotropic and Vasorelaxant Studies : In vivo studies using rat models indicated that DHQ-11 derived from DM-TIQ had superior effects compared to its parent compounds alone. The EC50 values for DHQ-11 were significantly lower than those for dihydroquercetin and DM-TIQ alone .

Propiedades

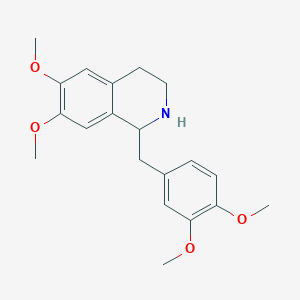

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQTVWJNHKSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6429-04-5 (hydrochloride) | |

| Record name | Tetrahydropapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701018689 | |

| Record name | (+/-)-N-Norlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-31-2 | |

| Record name | (±)-Tetrahydropapaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-N-Norlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetrahydropapaverine exert its muscle relaxant effects?

A1: While the exact mechanism is not fully elucidated, research suggests that THP, similar to its analog papaverine, might act as a phosphodiesterase inhibitor []. This inhibition leads to increased levels of cyclic nucleotides like cAMP, ultimately promoting smooth muscle relaxation [, ].

Q2: Does tetrahydropapaverine interact with opiate receptors?

A2: While THP itself doesn't show strong affinity for opiate receptors, certain derivatives demonstrate moderate affinity and analgesic effects. For instance, N-(1-butyl-4-phenyl-4-piperidinoyl) tetrahydropapaverine (BG 9) displays analgesic activity in mice and moderate opiate receptor affinity [].

Q3: Can tetrahydropapaverine affect mitochondrial function?

A3: Yes, THP has been shown to inhibit mitochondrial respiration by targeting Complex I of the electron transport chain, similar to the neurotoxin MPP+ [, ]. This effect on mitochondrial function could be relevant to its potential neurotoxicity.

Q4: What is the molecular formula and weight of tetrahydropapaverine?

A4: The molecular formula of tetrahydropapaverine is C20H25NO4, and its molecular weight is 343.42 g/mol.

Q5: Are there any available spectroscopic data for tetrahydropapaverine?

A5: Yes, spectroscopic data like 1H NMR and 13C NMR have been used to confirm the structure of THP and its derivatives [, , ]. Additionally, circular dichroism and optical rotatory dispersion have been utilized to study the stereochemistry of THP and related protoberberines [].

Q6: Have any QSAR studies been conducted on tetrahydropapaverine analogs?

A6: Yes, studies have explored the structure-activity relationships of THP analogs, particularly focusing on their antispasmodic activity. These studies suggest that varying the substituents on the piperazine ring can significantly influence potency [, ].

Q7: How do structural modifications of tetrahydropapaverine influence its antispasmodic activity?

A7: Research indicates that substituting the piperazine ring of THP with various groups, like carbamoyl or acetyl moieties, can significantly impact its antispasmodic activity. Electron-donating and electron-withdrawing groups, as well as their position on the benzene ring, play a role in modulating potency []. For example, N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine exhibits potent muscle relaxant properties [].

Q8: Does the stereochemistry of tetrahydropapaverine affect its biological activity?

A8: Studies on the biosynthesis of papaverine from THP highlight the significance of stereochemistry. The unnatural (+)-enantiomer of THP was converted to the unnatural (+)-laudanosine, indicating stereospecificity in the enzymatic pathways [].

Q9: What is known about the stability of tetrahydropapaverine in different conditions?

A9: While specific stability data for THP is limited in the provided research, its analog, cisatracurium besylate, which incorporates the THP moiety, is known to degrade spontaneously at physiological pH via Hofmann elimination []. This degradation pathway might offer insights into THP's stability.

Q10: What are the metabolic pathways of tetrahydropapaverine in vivo?

A10: Studies on cisatracurium besylate, which contains a THP moiety, show that it undergoes Hofmann elimination to laudanosine, followed by ester hydrolysis and further metabolism []. Laudanosine, in turn, can be N-demethylated to THP, indicating potential interconversion between these compounds [].

Q11: Does tetrahydropapaverine cross the blood-brain barrier?

A11: While direct evidence is limited in the provided papers, the structural similarity to its analog, papaverine, a known centrally acting muscle relaxant, suggests potential for blood-brain barrier penetration. Furthermore, the observed effects of THP and its derivatives on brain enzymes like monoamine oxidase support this possibility [, ].

Q12: What in vitro models are used to study the antispasmodic activity of tetrahydropapaverine and its analogs?

A12: Studies frequently employ freshly removed guinea pig ileum preparations to assess the antispasmodic activity of THP analogs. The ileum's response to the compounds is measured using a force displacement transducer connected to a physiograph, allowing for the determination of IC50 values [, ].

Q13: Has tetrahydropapaverine been investigated in animal models of disease?

A13: While direct studies on THP are limited in the provided research, its analog, papaverine, has been studied for its potential in reducing ethanol intake in rats [, ]. Although the in vivo studies did not show altered ethanol consumption with THP administration, they provide a basis for further investigation into its potential therapeutic applications.

Q14: What analytical methods are used to identify and quantify tetrahydropapaverine and its metabolites?

A14: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common technique employed to identify and quantify THP and related compounds in biological samples []. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used in studies investigating the biosynthesis of THP and related alkaloids in opium poppy [, ].

Q15: Does tetrahydropapaverine interact with drug-metabolizing enzymes?

A15: Research suggests that THP might interact with drug-metabolizing enzymes. One study reported the inhibition of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) by THP in vitro, while papaverine, its O-methylated analog, stimulated these enzymes [, ]. These findings indicate a potential role of THP in modulating drug metabolism.

Q16: What are the key historical milestones in tetrahydropapaverine research?

A16: Early research in the 20th century established the basic chemical structure of THP and its relationship to other opium alkaloids like papaverine [, ]. Subsequent studies in the mid-20th century focused on its biosynthesis in Papaver somniferum, uncovering its role as a precursor to papaverine and other benzylisoquinoline alkaloids [, ]. More recently, research has explored THP's potential as a scaffold for developing novel therapeutics, particularly in the areas of muscle relaxants and analgesics [, , ].

Q17: What are the potential cross-disciplinary applications of tetrahydropapaverine research?

A17: The study of THP bridges various scientific disciplines, including organic chemistry, biochemistry, pharmacology, and medicinal chemistry. Understanding its biosynthetic pathway in opium poppy offers insights for metabolic engineering approaches to produce valuable alkaloids [, ]. Furthermore, investigating the structure-activity relationships of THP derivatives holds promise for developing novel pharmaceuticals with improved efficacy and safety profiles [, , ]. The interdisciplinary nature of THP research allows for a comprehensive understanding of its properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.